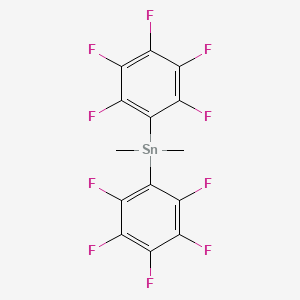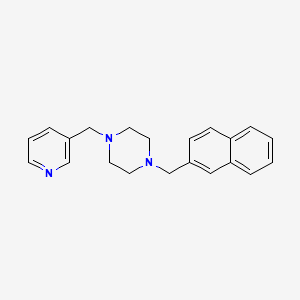
9-(3,6-Difluoro-9H-fluoren-9-ylidene)-3,6-difluoro-9H-fluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(3,6-Difluoro-9H-fluoren-9-ylidene)-3,6-difluoro-9H-fluorene is a fluorinated organic compound with the molecular formula C26H12F4. This compound is characterized by the presence of two fluorine atoms on each of the fluorene moieties, making it a highly fluorinated derivative of fluorene. The compound is known for its unique structural and electronic properties, which make it of interest in various scientific research fields.
Preparation Methods
The synthesis of 9-(3,6-Difluoro-9H-fluoren-9-ylidene)-3,6-difluoro-9H-fluorene typically involves the fluorination of fluorene derivatives. One common synthetic route involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a specific temperature to facilitate the fluorination process. Industrial production methods may involve similar fluorination techniques but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
9-(3,6-Difluoro-9H-fluoren-9-ylidene)-3,6-difluoro-9H-fluorene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically leads to the formation of fluorenone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of partially or fully reduced fluorene derivatives.
Substitution: The compound can undergo substitution reactions, where the fluorine atoms are replaced by other functional groups. Common reagents for substitution reactions include nucleophiles such as amines or thiols. .
Scientific Research Applications
9-(3,6-Difluoro-9H-fluoren-9-ylidene)-3,6-difluoro-9H-fluorene has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique electronic properties make it valuable in the development of new materials with specific electronic characteristics.
Biology: In biological research, the compound is studied for its potential interactions with biological molecules and its effects on biological systems. Its fluorinated nature may enhance its stability and bioavailability.
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals with improved pharmacokinetic properties.
Industry: In industrial applications, the compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties
Mechanism of Action
The mechanism of action of 9-(3,6-Difluoro-9H-fluoren-9-ylidene)-3,6-difluoro-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. In drug development, for example, the compound may interact with specific proteins or nucleic acids, influencing their function and leading to therapeutic effects .
Comparison with Similar Compounds
9-(3,6-Difluoro-9H-fluoren-9-ylidene)-3,6-difluoro-9H-fluorene can be compared with other fluorinated fluorene derivatives, such as:
9,9-Difluoro-9H-fluorene: This compound has two fluorine atoms on the central carbon of the fluorene moiety, differing from the difluorination pattern of this compound.
3,6-Difluoro-9H-fluorene: This compound has fluorine atoms on the 3 and 6 positions of the fluorene ring, similar to this compound, but lacks the additional fluorine atoms on the central carbon.
9,9-Bis(3,6-difluorophenyl)-9H-fluorene: This compound features two difluorophenyl groups attached to the central carbon of the fluorene moiety, providing a different substitution pattern compared to this compound
Each of these compounds has unique structural and electronic properties, making them suitable for different applications and highlighting the versatility of fluorinated fluorene derivatives.
Properties
CAS No. |
917949-67-8 |
|---|---|
Molecular Formula |
C26H12F4 |
Molecular Weight |
400.4 g/mol |
IUPAC Name |
9-(3,6-difluorofluoren-9-ylidene)-3,6-difluorofluorene |
InChI |
InChI=1S/C26H12F4/c27-13-1-5-17-21(9-13)22-10-14(28)2-6-18(22)25(17)26-19-7-3-15(29)11-23(19)24-12-16(30)4-8-20(24)26/h1-12H |
InChI Key |
KAYRDYRZXNBSJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C3=C(C2=C4C5=C(C=C(C=C5)F)C6=C4C=CC(=C6)F)C=CC(=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B14174945.png)
![3-(1H-Imidazol-1-yl)-6-[4-(3-nitrophenoxy)piperidin-1-yl]pyridazine](/img/structure/B14174958.png)
![9-Benzyl-3-methyl-1,9-diazaspiro[5.5]undec-3-ene](/img/structure/B14174961.png)

![6-(3,4-Dichlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14174967.png)




![2-(3-Chloro-4-hydroxyanilino)-9-methoxy-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepin-6-one](/img/structure/B14175007.png)

![(5Z)-5-[4-(diethylamino)-2-methoxybenzylidene]-1-(furan-2-ylmethyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14175029.png)
![Bicyclo[2.2.1]heptane-2-carboxamide, N-[3-(bicyclo[2.2.1]heptan-2-ylcarbonylamino)-1,5,5-trimethylcyclohexylmethyl]-](/img/structure/B14175040.png)
![N-(4-Ethynylphenyl)-7-methoxy-6-[(piperidin-1-yl)oxy]quinazolin-4-amine](/img/structure/B14175044.png)
